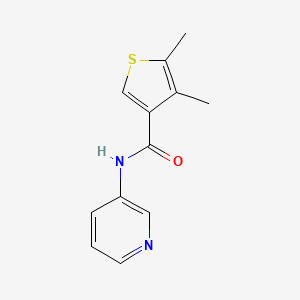
4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide, also known as DMTCP, is a small molecule that has been widely used in scientific research due to its unique properties. DMTCP is a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDACs are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, DMTCP has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mechanism of Action
4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide inhibits HDACs by binding to the active site of the enzyme and blocking its activity. HDACs remove acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting HDACs, this compound increases histone acetylation, which leads to the activation of tumor suppressor genes and the repression of oncogenes. This results in the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its HDAC inhibitory activity, this compound has been found to inhibit the activity of other enzymes, such as phosphodiesterases and sirtuins. This compound has also been shown to modulate the activity of transcription factors, such as NF-κB and AP-1. These effects have been linked to the anti-inflammatory and neuroprotective properties of this compound.
Advantages and Limitations for Lab Experiments
4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an effective tool for studying cellular processes. This compound is also a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in various biological processes. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not well understood. In addition, this compound has been found to have some off-target effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the investigation of the long-term effects of this compound on cells and tissues. Additionally, the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease, is an area of active research. Finally, the development of novel drug delivery systems for this compound may enhance its therapeutic efficacy and reduce its off-target effects.
Synthesis Methods
The synthesis of 4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide involves the reaction of 3-thiophenecarboxylic acid with 3-aminopyridine in the presence of 4,5-dimethyl-2-nitrophenyl isocyanate. The reaction yields this compound as a white crystalline solid with a purity of over 95%. The synthesis of this compound is relatively simple and can be carried out on a large scale, making it a cost-effective compound for research purposes.
Scientific Research Applications
4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide has been extensively studied for its potential use in the treatment of cancer. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This compound has been found to be a potent inhibitor of HDACs and has shown promising results in preclinical studies. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Properties
IUPAC Name |
4,5-dimethyl-N-pyridin-3-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-9(2)16-7-11(8)12(15)14-10-4-3-5-13-6-10/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCVIYXCMXOGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoic acid](/img/structure/B4974917.png)
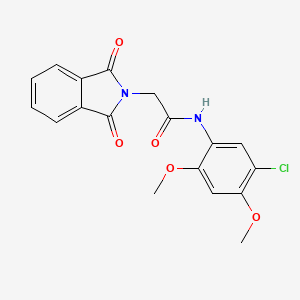
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B4974928.png)
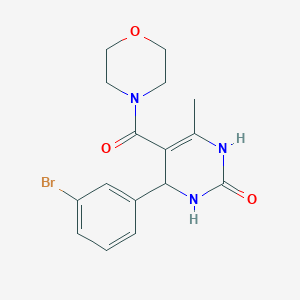
![1-[3-(2-furyl)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B4974937.png)
![6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B4974945.png)
![1-(2-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4974960.png)
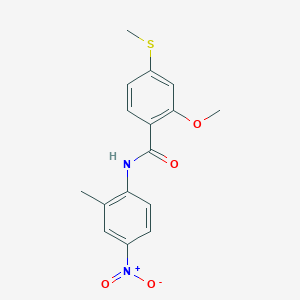
![N-[2-[5-(4-bromophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4974973.png)
![2-[2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4974980.png)
![6-(4-hydroxy-3-methoxyphenyl)-11-methyl-9-oxo-7,9-dihydro-6H-pyrido[2,1-d][1,5]benzothiazepine-8-carboxylic acid](/img/structure/B4975003.png)
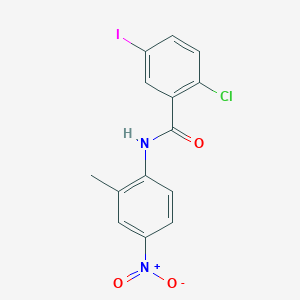
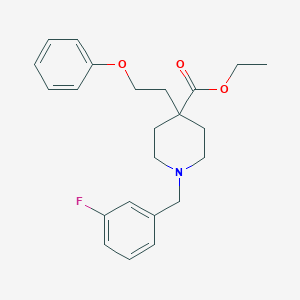
![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate](/img/structure/B4975017.png)
